tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable derivatives.
Preparation Methods
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylmethyl carbamimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a similar tert-butyl carbamate structure but with a different substituent, leading to different reactivity and applications.
tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate: This compound is closely related and shares similar chemical properties and applications.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another similar compound with different substituents, used in various chemical reactions and applications.
The uniqueness of tert-butyl N-[(N’-hydroxycarbamimidoyl)(phenyl)methyl]carbamate lies in its specific structure, which imparts distinct reactivity and potential for forming stable derivatives.
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
LESQJSHFHZTDQU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |
Origin of Product |
United States |
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